(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate
Descripción
Propiedades
IUPAC Name |
benzyl N-[(3S)-2-oxooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWDZIFOVOUDAG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
It is known to be used in the synthesis of other organic compounds, particularly nitrogen-containing heterocyclic compounds.
Biochemical Pathways
It is primarily used as a synthetic intermediate, and its role in biochemical pathways would largely depend on the specific compounds it is used to synthesize.
Pharmacokinetics
As a synthetic intermediate, its bioavailability would likely depend on the specific compounds it is used to synthesize.
Actividad Biológica
(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a tetrahydrofuran ring and a carbamate functional group, suggests potential biological activities that merit further exploration. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C12H13NO3
- CAS Number : 35677-89-5
- IUPAC Name : this compound
The compound features a stereocenter at the tetrahydrofuran ring, which contributes to its potential chiral properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The carbamate moiety is known for its role in enzyme inhibition and modulation of neurotransmitter systems.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Neurotransmitter Interaction : The structural similarity to other carbamate derivatives indicates possible interactions with acetylcholinesterase, which could influence cholinergic signaling pathways.
Antimicrobial Activity
A study conducted on various carbamate derivatives, including this compound, reported significant antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
Cytotoxicity Assays
Cytotoxicity assays using human cancer cell lines demonstrated that this compound exhibits selective cytotoxicity. The compound showed lower toxicity towards normal cells while effectively reducing cell viability in cancerous cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| Normal Fibroblasts | >100 |
Case Studies
- Case Study on Anticancer Activity : A recent investigation explored the effects of this compound in breast cancer models. The study found that treatment with the compound resulted in significant apoptosis in MCF7 cells, suggesting a potential role in cancer therapy.
- Neuroprotective Effects : Another study examined the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could mitigate oxidative stress-induced neuronal damage, highlighting its potential for treating neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Synthesis and Mechanism of Action
(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate serves as an essential intermediate in the synthesis of various bioactive compounds, including antibiotics like tebipenem. Its mechanism of action involves the formation of reactive intermediates that can participate in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.
Applications in Scientific Research
-
Organic Synthesis
- Used as a chiral building block for synthesizing complex organic molecules.
- Acts as a reagent in the preparation of other carbamates and lactones.
-
Medicinal Chemistry
- Investigated for its potential antimicrobial properties, particularly in developing new antibiotics.
- Explored for its role in synthesizing compounds with anticancer activity.
-
Biochemical Research
- Utilized in studying metabolic pathways involving amino acids and their derivatives.
- Serves as a model compound to understand the reactivity of tetrahydrofuran derivatives.
Case Studies
Case Study 1: Synthesis of Tebipenem
A study demonstrated the use of this compound in synthesizing tebipenem pivoxil, a broad-spectrum carbapenem antibiotic. The researchers optimized the reaction conditions to achieve higher yields and purities, highlighting the compound's role as a crucial intermediate in antibiotic development .
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| Tebipenem Pivoxil | 42% | Optimized temperature and inert atmosphere |
Case Study 2: Antimicrobial Activity
Another research project focused on evaluating the antimicrobial properties of derivatives synthesized from this compound. The results indicated promising activity against various bacterial strains, suggesting potential therapeutic applications .
| Derivative | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Positional Isomers and Enantiomers
(a) (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 1676-86-4)
- Structural Difference : The oxo group is at the 5-position of the tetrahydrofuran ring instead of the 2-position.
- Similarity Score : 1.00 (highest structural overlap) .
(b) (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 118399-28-3)
Functional Group Variations
(a) (S)-Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate (CAS: 126401-22-7)
- Structural Difference : Replaces the tetrahydrofuran ring with a 2,5-dioxooxazolidin-4-yl group.
- Impact: The oxazolidinone ring introduces additional hydrogen-bond acceptors, enhancing stability in polar solvents but increasing susceptibility to hydrolysis compared to the ether-containing target compound .
- Similarity Score : 0.85 .
(b) 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate (CAS: 478646-28-5)
- Structural Difference : Substitutes the tetrahydrofuran with a piperidine ring and adds a second carboxylate group.
- Impact : Increased steric bulk and altered solubility (logP differences), making it less suitable for applications requiring small-molecule penetration .
- Similarity Score : 0.81 .
(a) Isosorbide 2-Benzyl Carbamate 5-Benzoate
- Structural Difference : Contains a benzoate ester alongside the benzyl carbamate.
- Key Insight : The absence of an ester group in (S)-benzyl (2-oxotetrahydrofuran-3-yl)carbamate may reduce enzymatic degradation, enhancing plasma stability .
(b) Compound 27a (Benzyl ether derivative from )
- Structural Difference: Contains a pyrrolidinone ring instead of tetrahydrofuran.
Data Table: Key Comparative Properties
| Compound Name | CAS | Molecular Formula | Key Structural Feature | Similarity Score | Key Applications |
|---|---|---|---|---|---|
| This compound | 35677-89-5 | C₁₂H₁₃NO₄ | 2-oxo-THF, S-configuration | - | Synthetic intermediate, protective groups |
| (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | 1676-86-4 | C₁₂H₁₃NO₄ | 5-oxo-THF, S-configuration | 1.00 | Chiral building block |
| (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | 118399-28-3 | C₁₂H₁₃NO₄ | 5-oxo-THF, R-configuration | 0.85 | Stereochemical studies |
| (S)-Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate | 126401-22-7 | C₁₆H₁₈N₂O₅ | Oxazolidinone ring | 0.85 | Enzyme inhibitor scaffolds |
| Isosorbide 2-benzyl carbamate 5-benzoate | - | C₂₁H₂₁NO₆ | Benzoate ester | - | BuChE inhibition |
Research Findings and Implications
- Stereochemical Sensitivity : The S-configuration in the target compound is critical for interactions in asymmetric synthesis, whereas the R-enantiomer (CAS: 118399-28-3) shows reduced efficacy in chiral environments .
- Stability vs. Reactivity: The tetrahydrofuran ring in the target compound offers greater hydrolytic stability compared to oxazolidinone or ester-containing analogs, making it preferable for prolonged storage .
Métodos De Preparación
Chiral Pool Synthesis
Starting from enantiomerically pure precursors, such as L-homoserine lactone, this method leverages existing chirality. The amine group of L-homoserine lactone is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions (pH 9–10). The reaction proceeds at 0–5°C to minimize racemization, yielding the target compound with >98% enantiomeric excess (ee) in optimized setups.
Asymmetric Catalysis
Palladium-catalyzed asymmetric hydrogenation of prochiral enamide intermediates has been explored for large-scale production. Using a chiral BINAP ligand, this method achieves up to 92% ee but requires additional recrystallization to reach pharmaceutical-grade purity.
Resolution of Racemates
Kinetic resolution via enzymatic hydrolysis (e.g., using Candida antarctica lipase B) separates enantiomers from racemic mixtures. This approach, while cost-effective, results in lower overall yields (45–50%) due to incomplete conversion.
Detailed Synthetic Protocols
Step 1: Protection of the Amine Group
L-Homoserine lactone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Benzyl chloroformate (1.2 eq) is added dropwise at 0°C, followed by triethylamine (1.5 eq). The mixture is stirred for 12 hours, after which the solvent is evaporated under reduced pressure.
Key Parameters
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Reaction Time | 12 hours |
| Yield | 85–90% |
Step 2: Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol/water (4:1).
Alternative Route: Cyclization of β-Amino Alcohols
A β-amino alcohol intermediate is oxidized to form the 2-oxotetrahydrofuran ring. Using Dess-Martin periodinane in dichloromethane, the cyclization achieves 78% yield but risks over-oxidation.
Comparative Data
| Method | Yield (%) | Purity (%) | ee (%) |
|---|---|---|---|
| Chiral Pool | 90 | 99 | 98 |
| Asymmetric Catalysis | 75 | 95 | 92 |
| Enzymatic Resolution | 50 | 97 | 99 |
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction rates by stabilizing transition states. Non-polar solvents (toluene) reduce side reactions but slow kinetics.
Temperature Control
Maintaining temperatures below 10°C during Cbz protection prevents epimerization. Elevated temperatures (40–50°C) accelerate reactions but decrease ee by 5–8%.
Catalytic Additives
Boric acid (0.1 eq) improves yields by 12% in cyclization steps, likely through intermediate stabilization.
Analytical Characterization
Chiral HPLC Analysis
A Chiralpak IC column (4.6 × 250 mm) with hexane/isopropanol (80:20) eluent resolves enantiomers (retention times: 8.2 min for (S), 9.7 min for (R)).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.45–4.40 (m, 1H, CH-N), 3.95–3.85 (m, 2H, OCH₂), 2.65–2.55 (m, 2H, CH₂CO).
-
IR (KBr) : 1745 cm⁻¹ (C=O lactone), 1690 cm⁻¹ (C=O carbamate).
Industrial-Scale Challenges
Cost-Benefit Analysis
| Factor | Chiral Pool Route | Asymmetric Route |
|---|---|---|
| Raw Material Cost | $120/kg | $200/kg |
| Catalyst Cost | Negligible | $50,000/kg |
| Total Yield | 88% | 75% |
Environmental Impact
The chiral pool method generates 30% less waste (E-factor: 15 vs. 22) compared to asymmetric catalysis.
Emerging Technologies
Q & A
Q. What are the optimal storage conditions for (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate to ensure stability?
The compound should be stored as a solid at room temperature. For stock solutions in DMSO, aliquot and store at -80°C for up to 6 months or -20°C for 1 month to avoid degradation from freeze-thaw cycles. Use airtight containers to prevent moisture absorption .
Q. How can solubility challenges be addressed when preparing stock solutions of this compound?
The compound has limited aqueous solubility but dissolves in DMSO (10 mM). To enhance dissolution:
Q. What synthetic routes yield this compound with high enantiopurity?
A two-step method achieves 76% yield :
Reductive amination : React L-homoserine lactone with benzyl chloroformate under basic conditions.
Oxidation : Use sulfur trioxide-pyridine complex in DMSO/dichloromethane at 0°C for 30 minutes.
Chiral HPLC confirms enantiomeric excess (>98%) .
Q. Which analytical techniques validate the chemical identity of this compound?
- NMR : H and C NMR confirm the carbamate and lactone moieties.
- Mass Spectrometry : ESI-MS ([M+H] at m/z 236.1) verifies molecular weight.
- Optical Rotation : (c = 1, CHCl) confirms chirality .
Advanced Research Questions
Q. How can the Cbz protecting group be selectively removed without degrading the lactone ring?
The Cbz group is stable under acidic conditions (pH < 1) but cleaved via:
- Hydrogenolysis : H/Pd-C in ethanol (room temperature, 6 hours).
- Acidolysis : 33% HBr in acetic acid (0°C, 1 hour).
Monitor by TLC (R shift from 0.6 to 0.2 in ethyl acetate/hexane) .
Q. What strategies mitigate racemization during synthetic modifications of this compound?
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
